Home > Products > Screening Compounds P128771 > 3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one
3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one -

3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one

Catalog Number: EVT-13523653
CAS Number:
Molecular Formula: C138H153Cl2F4N5O19
Molecular Weight: 2332.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound of interest is a complex organic molecule characterized by multiple functional groups and a piperidine core. Its full IUPAC name is:

  • 3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one
  • 3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one
  • 3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one
  • 3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one
  • 3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one

This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including potential applications in pharmaceuticals.

Source and Classification

Piperidine derivatives are classified based on their structural modifications and functional groups. The specific compound described here is derived from modifications on the piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. The presence of various substituents such as chloro, fluorine, and hydroxy groups significantly influences the pharmacological properties of these compounds.

Synthesis Analysis

The synthesis of such complex compounds typically involves multi-step reactions, often starting from simpler piperidine derivatives. Common methods include:

  1. Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
  2. Substitution Reactions: Introducing various substituents (like chloro or hydroxy groups) can be done via electrophilic aromatic substitution or nucleophilic substitution methods.
  3. Oxidative Coupling: This step may involve coupling reactions that form the oxolan or oxan rings present in the structure.

For example, a typical synthetic route might involve the reaction of a piperidine derivative with an aldehyde followed by cyclization to form the oxolan ring .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques:

  1. X-ray Crystallography: Provides precise information about the arrangement of atoms within the crystal lattice.
  2. NMR Spectroscopy: Useful for determining the hydrogen environment and connectivity in the molecule.
  3. Computational Chemistry: Density Functional Theory (DFT) calculations can predict molecular geometry and electronic properties.

The structure features multiple aromatic rings and functional groups that contribute to its chemical reactivity and biological activity .

Chemical Reactions Analysis

The chemical reactivity of this compound can be attributed to:

  1. Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances electrophilicity on the aromatic rings.
  2. Nucleophilic Attack: Hydroxy groups can act as nucleophiles, facilitating further reactions.
  3. Formation of Intermediates: During synthesis, intermediates such as amides or esters may form, which can be further transformed into the final product through hydrolysis or reduction reactions .
Mechanism of Action

The mechanism of action for piperidine derivatives often involves interaction with neurotransmitter receptors in the central nervous system. For instance:

  1. Dopamine Receptor Modulation: Many piperidine derivatives act as antagonists or agonists at dopamine receptors, influencing mood and behavior.
  2. Serotonin Receptor Interaction: Some compounds may also affect serotonergic pathways, contributing to their psychoactive effects.

Data from pharmacological studies indicate that these compounds can modulate synaptic transmission and neurochemical balance, which is crucial for their therapeutic effects .

Physical and Chemical Properties Analysis

The physical properties of these compounds include:

  1. Melting Point: Typically ranges from 150°C to 300°C depending on specific substitutions.
  2. Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water due to hydrophobic aromatic rings.

Chemical properties include stability under standard conditions but may undergo hydrolysis or oxidation under extreme conditions .

Applications

Piperidine derivatives have several scientific applications:

  1. Pharmaceutical Development: Many serve as lead compounds in drug discovery for treating neurological disorders, cancer, and infections.
  2. Biochemical Research: Used as tools in studying receptor interactions and signaling pathways.
  3. Synthetic Chemistry: Serve as intermediates in synthesizing more complex organic molecules.

Due to their diverse biological activities and structural versatility, these compounds are valuable in both medicinal chemistry and research .

Properties

Product Name

3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one

IUPAC Name

3-[[2-[3-[4-(4-chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one

Molecular Formula

C138H153Cl2F4N5O19

Molecular Weight

2332.6 g/mol

InChI

InChI=1S/C30H33NO4.C29H31NO4.C27H29ClF3NO3.C27H33NO4.C25H27ClFNO4/c32-28(21-35-29-10-4-3-8-26(29)19-27-9-5-17-34-30(27)33)20-31-15-13-23(14-16-31)25-12-11-22-6-1-2-7-24(22)18-25;31-25(20-34-28-11-4-2-7-23(28)18-24-14-17-33-29(24)32)19-30-15-12-22(13-16-30)27-10-5-8-21-6-1-3-9-26(21)27;28-25-8-6-21(16-24(25)27(29,30)31)19-9-12-32(13-10-19)17-23(33)7-5-18-3-1-2-4-20(18)15-22-11-14-35-26(22)34;1-19-7-8-22(15-20(19)2)21-9-12-28(13-10-21)17-25(29)18-32-26-6-4-3-5-23(26)16-24-11-14-31-27(24)30;26-22-6-5-18(14-23(22)27)17-7-10-28(11-8-17)15-21(29)16-32-24-4-2-1-3-19(24)13-20-9-12-31-25(20)30/h1-4,6-8,10-12,18-19,23,28,32H,5,9,13-17,20-21H2;1-11,18,22,25,31H,12-17,19-20H2;1-4,6,8,15-16,19,23,33H,5,7,9-14,17H2;3-8,15-16,21,25,29H,9-14,17-18H2,1-2H3;1-6,13-14,17,21,29H,7-12,15-16H2

InChI Key

UGWMZHPDCKAQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCN(CC2)CC(COC3=CC=CC=C3C=C4CCOC4=O)O)C.C1CC(=CC2=CC=CC=C2OCC(CN3CCC(CC3)C4=CC5=CC=CC=C5C=C4)O)C(=O)OC1.C1CN(CCC1C2=CC(=C(C=C2)Cl)C(F)(F)F)CC(CCC3=CC=CC=C3C=C4CCOC4=O)O.C1CN(CCC1C2=CC(=C(C=C2)Cl)F)CC(COC3=CC=CC=C3C=C4CCOC4=O)O.C1CN(CCC1C2=CC=CC3=CC=CC=C32)CC(COC4=CC=CC=C4C=C5CCOC5=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.